molecular formula C10H12ClNO2 B15384702 1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one

1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one

Cat. No.: B15384702
M. Wt: 213.66 g/mol
InChI Key: OCWSUADYLQQZKX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one is a chlorinated propanone derivative featuring a 4-amino-2-methoxyphenyl substituent. The amino group enhances hydrogen-bonding capabilities, while the methoxy group provides electron-donating effects, influencing reactivity and solubility. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions targeting the aromatic ring .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(4-amino-2-methoxyphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-14-10-5-8(12)3-2-7(10)4-9(13)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

OCWSUADYLQQZKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)CC(=O)CCl

Origin of Product

United States

Biological Activity

1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one, a compound with promising biological activity, has garnered attention in pharmacological research due to its structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropropanone moiety attached to an amino-substituted aromatic ring, which is critical for its biological interactions. Its molecular formula is C10H12ClN1O2C_10H_{12}ClN_1O_2 with a molecular weight of approximately 215.66 g/mol. The presence of the amino and methoxy groups enhances its reactivity and ability to interact with various biological targets.

Enzyme Modulation

This compound acts as a substrate for specific enzymes, influencing metabolic pathways. It has been shown to interact with aminotransferases, which play a vital role in amino acid metabolism. Additionally, it can inhibit enzymes involved in metabolic processes, thereby altering cellular energy dynamics.

Gene Expression

This compound can modulate gene expression by interacting with transcription factors. Studies indicate that it influences the expression of genes related to metabolic regulation, impacting cellular energy production and utilization .

Cell Signaling Pathways

The compound has been observed to affect various cell signaling pathways. For instance, it can alter the activity of kinases and phosphatases, leading to significant changes in downstream signaling cascades that affect cell proliferation and apoptosis .

Toxicity and Dose-Response

While low doses may enhance metabolic functions, higher concentrations have been associated with cytotoxic effects, disrupting cellular homeostasis. This duality necessitates careful consideration in therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For example, derivatives exhibiting structural modifications showed enhanced cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The compounds demonstrated IC50 values in the micromolar range, indicating significant potency .

CompoundIC50 (µM)Cancer Cell Line
Derivative A0.65MCF-7
Derivative B0.78U-937
Derivative C1.54MDA-MB-231

Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. Notably, the presence of electron-withdrawing groups at critical positions on the aromatic ring was found to enhance biological activity significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

Structural Differences: The hydrazinylidene group replaces the 4-amino-2-methoxyphenyl moiety, creating a conjugated system that alters electronic properties. Functional Impact:

  • Enhanced π-conjugation increases UV absorption, making it suitable for photochemical studies.
  • Reduced hydrogen-bonding capacity compared to the amino-substituted analog. Applications: Used in crystallography and as a precursor for heterocyclic synthesis .

1-(4-Bromophenyl)-3-chloropropan-2-one

Structural Differences: Bromine replaces the amino-methoxyphenyl group. Functional Impact:

  • Higher molecular weight (247.52 g/mol vs. ~213.65 g/mol for the target compound) and increased lipophilicity due to bromine’s larger atomic radius.
  • Lower electronegativity of Br vs. Cl may reduce reactivity in nucleophilic substitutions. Applications: Intermediate in organometallic catalysis; discontinued commercial availability limits current use .

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Structural Differences : Trifluoromethoxy (-OCF₃) group replaces the methoxy (-OCH₃) at the 5-position.
Functional Impact :

  • Enhanced electron-withdrawing effects and metabolic stability due to -OCF₃.
  • Applications: Investigated in drug discovery for antimicrobial or CNS-targeting agents .

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Structural Differences : Chalcone backbone (α,β-unsaturated ketone) replaces the propan-2-one structure.
Functional Impact :

  • Conjugated enone system enables Michael addition reactions, unlike saturated analogs.
  • Lower thermal stability due to extended π-system.
    Applications : Widely studied as a fluorescent probe and antitumor agent .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Spectral Data (¹H NMR δ, ppm)
1-(4-Amino-2-methoxyphenyl)-3-chloropropan-2-one C₁₀H₁₁ClNO₂ ~213.65 -NH₂, -OCH₃, -Cl Not reported Aromatic δ 6.7–7.2; ketone δ ~2.5–3.0
1-(4-Bromophenyl)-3-chloropropan-2-one C₉H₈BrClO 247.52 -Br, -Cl Not reported Aromatic δ 7.4–7.8
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one C₁₀H₉ClF₃NO₂ 267.63 -NH₂, -OCF₃, -Cl Not reported Trifluoromethoxy δ ~4.3; NH₂ δ ~5.1

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